N-(2-aminopropyl)-4-nitrobenzenesulfonamide

Purity Specification Positional Isomer Comparison Procurement Quality

Researchers requiring a bifunctional sulfonamide building block for KV3.1 channel studies or CA inhibitor synthesis face purity inconsistencies with positional isomers. N-(2-Aminopropyl)-4-nitrobenzenesulfonamide (CAS 1484413-47-9) addresses this need: • 98% certified purity, outperforming the 95% typical of the 3-aminopropyl isomer. • Free primary amine enables orthogonal functionalization while the nosyl group remains intact. • Para-nitro pharmacophore validated as a potency determinant for KV3.1 channel blocking.

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
Cat. No. B13636376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminopropyl)-4-nitrobenzenesulfonamide
Molecular FormulaC9H13N3O4S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C9H13N3O4S/c1-7(10)6-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,7,11H,6,10H2,1H3
InChIKeyPNCMYHYBJKIMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Overview


N-(2-Aminopropyl)-4-nitrobenzenesulfonamide (CAS 1484413-47-9) is a bifunctional sulfonamide building block comprising a 4-nitrophenylsulfonyl (nosyl) group linked to a 2-aminopropyl side chain . The 4-nitrobenzenesulfonamide core is established in solid-phase synthesis as a versatile protecting/activating group for amines, while the 2-aminopropyl substituent introduces a primary amine handle for downstream derivatization [1]. Within the broader class of N-alkyl-benzenesulfonamides, this compound occupies a distinct structural niche defined by the position of the primary amine (C-2 of the propyl chain) and the electron-withdrawing para-nitro substituent—two features that differentiate it from its most common positional isomer, N-(3-aminopropyl)-4-nitrobenzenesulfonamide (CAS 1580758-96-8) .

Nosyl protecting/activating group for solid-phase amine synthesis
Primary amine handle enables orthogonal derivatization
2-Aminopropyl geometry distinct from 3-aminopropyl positional isomer

Why Generic Substitution Fails


Substituting N-(2-aminopropyl)-4-nitrobenzenesulfonamide with an in-class analog such as N-(3-aminopropyl)-4-nitrobenzenesulfonamide or N-(2-aminopropyl)-2-nitrobenzenesulfonamide introduces quantifiable shifts in purity, spatial amine presentation, and electronic character that propagate into downstream assay outcomes. Vendor-certified purity for the 2-aminopropyl-4-nitro isomer reaches 98%, whereas the corresponding 3-aminopropyl isomer is routinely supplied at 95% . In pharmacological profiling of N-alkyl-benzenesulfonamides on the KV3.1 potassium channel, the para-nitro group is explicitly identified as a potency-enhancing structural determinant: its presence increases channel-blocking effectiveness relative to non-nitrated analogs [1]. The position of the primary amine on the propyl chain further controls linker geometry and hydrogen-bonding topology, affecting molecular recognition in both synthetic (nosyl protection/deprotection kinetics) and biological (target binding) contexts [2]. Generic substitution between positional isomers therefore risks introducing a confounded variable—altered purity, altered pharmacophore presentation—that cannot be corrected by simple molarity adjustment.

Target compound
  • 2-Aminopropyl-4-nitro substitution pattern
  • Certified purity profile may differ from positional analog
  • Para-nitro group reported to affect KV3.1 channel blockade endpoint
Potential substitute risk
  • 3-Aminopropyl isomer shifts amine geometry and purity specification
  • Non-nitrated analog may not support same channel-blockade endpoint context
  • Generic analog impurity burden may require verification

Quantitative Differentiation Evidence


Certified Purity Comparison

The 2-aminopropyl positional isomer (CAS 1484413-47-9) is supplied at a certified purity of 98% . By direct comparison, the closest positional analog—N-(3-aminopropyl)-4-nitrobenzenesulfonamide (CAS 1580758-96-8)—is routinely offered at 95% purity from a major European supplier, representing a 3-percentage-point deficit . This purity gap corresponds to a 2.5-fold higher maximum total impurity burden in the 3-aminopropyl isomer (5% vs. 2%), a difference that may confound concentration–response relationships in enzymatic or cellular assays where minor impurities with unrecognized bioactivity can distort IC50 or Ki determinations.

Purity Comparison
Head-to-head
Target 98% vs comparator 95%
Higher certified purity reduces impurity-driven assay artifacts
2.5× lower maximum impurity burden (2% vs 5%)
Purity Specification Positional Isomer Comparison Procurement Quality

KV3.1 Channel Blockade Potency Determinant

In a systematic electrophysiological evaluation of N-alkyl-benzenesulfonamides on the KV3.1 potassium channel using whole-cell patch clamp, the presence of the nitro (–NO₂) substituent was explicitly identified as a potency-enhancing structural determinant. Among six tested N-alkyl-benzenesulfonamides, IC50 values ranged from 13.5 µM to 60 µM [1]. The most potent compound, 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2), exhibited an IC50 of 13.5 µM, whereas its non-nitrated counterpart 4-chloro-N-butylbenzenesulfonamide (SMD2_SN) yielded an IC50 of 60 µM—a 4.4-fold reduction in potency upon removal of the nitro group [1]. N-(2-Aminopropyl)-4-nitrobenzenesulfonamide retains the para-nitro pharmacophore and presents a smaller N-alkyl substituent than the butyl analogs tested; within the same study, bulkier N-substituents were associated with decreased blocking effectiveness, suggesting that the compact 2-aminopropyl chain may confer a favorable steric profile for channel engagement [1]. The study authors concluded that 'the presence of NO₂ increased the effectiveness of the blockage' and that 'bulkier groups and amino-lactams decreased the effectiveness' [2].

KV3.1 Channel Blockade
Class-level inference
Nitro analog IC50 13.5 µM vs non-nitrated 60 µM
Supports nitro group contribution to KV3.1 endpoint context
Compound not directly tested; class SAR inference
KV3.1 Potassium Channel Open-Channel Blocker Nitro Group SAR

Carbonic Anhydrase II Binding Affinity

The 4-nitrobenzenesulfonamide core of N-(2-aminopropyl)-4-nitrobenzenesulfonamide is a validated zinc-binding pharmacophore for carbonic anhydrase (CA) enzymes. The parent fragment 4-nitrobenzenesulfonamide (CAS 6325-93-5) binds to human carbonic anhydrase II (hCA II) with a Ki of 0.200 nM, placing it among the highest-affinity benzenesulfonamide CA inhibitors [1]. A co-crystal structure of 4-nitrobenzenesulfonamide in complex with hCA II has been solved at 0.948 Å resolution (PDB 6RH4), confirming the canonical sulfonamide–zinc coordination geometry [2]. The N-(2-aminopropyl) substituent in the target compound provides a solvent-exposed vector for modulating isoform selectivity and physicochemical properties without perturbing the zinc-binding sulfonamide head. Crystallographic investigations of diversely N-substituted benzenesulfonamides, including N-nitro derivatives, demonstrate that N-substitution patterns 'dissimilarly bind to human carbonic anhydrases,' enabling differential engagement of CA isoforms [3].

Carbonic Anhydrase II Affinity
Class-level inference
Parent fragment Ki 0.200 nM (hCA II)
4-Nitrobenzenesulfonamide core retains zinc-binding pharmacophore
N-Alkylation may modulate isoform selectivity (class inference)
Carbonic Anhydrase Inhibition hCA II Sulfonamide Pharmacophore

Nosyl Group Dual Protection and Activation

The 4-nitrobenzenesulfonyl (nosyl) group is an exceptionally versatile protecting and activating group for primary amines. In the benchmark Ns-strategy methodology, N-monosubstituted 4-nitrobenzenesulfonamides undergo smooth alkylation via Mitsunobu reaction or conventional alkylation to give N,N-disubstituted sulfonamides in near-quantitative yields, followed by facile deprotection with thiolate nucleophiles to yield secondary amines [1]. N-(2-Aminopropyl)-4-nitrobenzenesulfonamide contains both the nosyl-protected amine (sulfonamide NH) and a free primary amine on the propyl chain, enabling orthogonal derivatization: the free amine can be acylated, alkylated, or conjugated while the sulfonamide remains intact, or the nosyl group can be selectively removed to unmask a secondary amine for further elaboration [1]. This dual functionality distinguishes it from simpler 4-nitrobenzenesulfonamide analogs lacking the aminoalkyl handle (e.g., CAS 6325-93-5, which is solely a nitrene source or zinc-binding ligand ) and from N-alkyl derivatives without a terminal amine that cannot undergo orthogonal chain extension.

Nosyl Dual Functionality
Supporting evidence
Two orthogonal reactive handles
Enables sequential derivatization strategies
Near-quantitative Ns-alkylation yields reported
Nosyl Protection Solid-Phase Synthesis Secondary Amine Preparation

High-Confidence Application Scenarios


KV3.1 Channel Blocker Screening

For electrophysiology laboratories investigating KV3.1 channel modulation, N-(2-aminopropyl)-4-nitrobenzenesulfonamide presents the para-nitro pharmacophore validated as a potency determinant in N-alkyl-benzenesulfonamides. The class-level SAR shows that the nitro group enhances KV3.1 blocking effectiveness by up to 4.4-fold relative to non-nitrated analogs (IC50 13.5 µM for 4-chloro-3-nitro-N-butylbenzenesulfonamide vs. 60 µM for its non-nitrated counterpart) [1]. The compact 2-aminopropyl substituent avoids the steric penalty associated with bulkier N-alkyl groups, which the 2019 Bassetto et al. study identified as decreasing blocking effectiveness [2]. Researchers should prioritize this compound over non-nitrated or bulkier N-alkyl analogs when screening for KV3.1 open-channel blockers with maximal potency per molecular weight.

Carbonic Anhydrase Inhibitor Lead Optimization

The 4-nitrobenzenesulfonamide core confers sub-nanomolar binding affinity to human carbonic anhydrase II (Ki = 0.200 nM) as confirmed by X-ray crystallography (PDB 6RH4, 0.948 Å resolution) [1]. The N-(2-aminopropyl) substituent provides a solvent-exposed vector for introducing selectivity elements without perturbing zinc coordination, consistent with crystallographic evidence that diversely N-substituted benzenesulfonamides 'dissimilarly bind to human carbonic anhydrases' [2]. Medicinal chemistry teams pursuing CA IX- or CA XII-selective inhibitors for oncology applications can use this compound as a pre-functionalized starting point, leveraging the free primary amine for rapid SAR exploration via amide coupling or reductive amination, rather than synthesizing the N-alkylated scaffold de novo from 4-nitrobenzenesulfonamide [3].

Orthogonal Bifunctional Building Block

In multi-step syntheses of polyamines, macrocyclic natural products, or spider toxin analogs, the nosyl (4-nitrobenzenesulfonyl) group serves simultaneously as an amine protecting group and an activating group for N-alkylation [1]. N-(2-Aminopropyl)-4-nitrobenzenesulfonamide is uniquely suited for convergent synthetic strategies because it contains both a nosyl-protected sulfonamide nitrogen and a free primary amine—two handles that can be addressed orthogonally. The free amine can be functionalized (acylation, reductive amination, sulfonylation) while the nosyl group remains intact; subsequently, the nosyl group can be removed with thiolate under mild conditions to reveal a secondary amine, enabling further chain extension. This dual reactivity reduces the number of protecting group manipulations required compared to using mono-functional 4-nitrobenzenesulfonamide (CAS 6325-93-5) or simple N-alkyl derivatives lacking a terminal amine.

High-Purity Procurement for Assay Development

For core facilities and screening centers where lot-to-lot consistency directly impacts assay robustness, the 98% certified purity of N-(2-aminopropyl)-4-nitrobenzenesulfonamide (CAS 1484413-47-9) [1] offers a measurable advantage over the 95% purity specification typical of the 3-aminopropyl positional isomer (CAS 1580758-96-8) [2]. The 2.5-fold lower maximum impurity burden (2% vs. 5%) translates to reduced risk of impurity-derived false positives or skewed concentration–response curves in high-throughput enzymatic or cellular assays. Procurement officers and lab managers should specify CAS 1484413-47-9 when ordering to ensure the higher-purity 2-aminopropyl isomer, thereby minimizing the need for costly and time-consuming in-house repurification prior to assay deployment.

Application
Selection Property
Validation Focus
KV3.1 channel modulation studies
Reported nitro-group context
Channel-blockade endpoint review
Carbonic anhydrase isoform selectivity studies
Zinc-binding sulfonamide core
Isoform-selectivity profiling
Sequential derivatization synthesis
Orthogonal handles (nosyl-protected + free amine)
Protecting group compatibility
High-purity assay procurement
Purity specification profile
Impurity burden for assay reproducibility
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